molecular formula C19H27N5O2S B037619 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- CAS No. 112094-11-8

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-

Cat. No. B037619
M. Wt: 389.5 g/mol
InChI Key: VJVHPGIHFLZFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- involves the inhibition of specific enzymes and proteins that are involved in the disease process. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. It also inhibits the activity of aldose reductase, which is involved in the development of diabetic complications. Additionally, the compound has been shown to modulate the activity of various neurotransmitters, which are involved in neurodegenerative disorders.

Biochemical And Physiological Effects

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of glucose and glycosylated hemoglobin in diabetic animals. It also reduces the levels of pro-inflammatory cytokines and oxidative stress markers in various disease models. Additionally, the compound has been shown to improve cognitive function and reduce neuronal damage in neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- in lab experiments is its high potency and specificity. The compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain disease models.

Future Directions

There are several future directions for the research on 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-. One of the potential areas of research is the development of novel analogs with improved solubility and bioavailability. The compound can also be studied for its potential as a therapeutic agent in other diseases such as Alzheimer's disease and multiple sclerosis. Additionally, the compound can be studied for its potential as a drug delivery system for targeted drug delivery in cancer therapy.
Conclusion:
In conclusion, 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- is a chemical compound that has shown promising results in scientific research applications. The compound has been synthesized using a specific method and has been extensively studied for its potential as a therapeutic agent in various diseases. The mechanism of action of the compound involves the inhibition of specific enzymes and proteins that are involved in the disease process. The compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, which may lead to the development of novel therapeutic agents and drug delivery systems.

Synthesis Methods

The synthesis of 2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- involves the reaction of 2-aminobenzimidazole with 1,3-bis(1-piperidinylmethyl)urea and nitroethane in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro- has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative disorders. The compound has also been studied for its antimicrobial and anti-inflammatory properties.

properties

CAS RN

112094-11-8

Product Name

2H-Benzimidazole-2-thione, 1,3-dihydro-1,3-bis(1-piperidinylmethyl)-4-nitro-

Molecular Formula

C19H27N5O2S

Molecular Weight

389.5 g/mol

IUPAC Name

4-nitro-1,3-bis(piperidin-1-ylmethyl)benzimidazole-2-thione

InChI

InChI=1S/C19H27N5O2S/c25-24(26)17-9-7-8-16-18(17)23(15-21-12-5-2-6-13-21)19(27)22(16)14-20-10-3-1-4-11-20/h7-9H,1-6,10-15H2

InChI Key

VJVHPGIHFLZFHS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4

Canonical SMILES

C1CCN(CC1)CN2C3=C(C(=CC=C3)[N+](=O)[O-])N(C2=S)CN4CCCCC4

Other CAS RN

112094-11-8

Origin of Product

United States

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